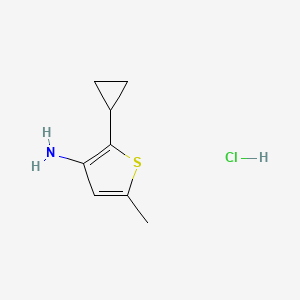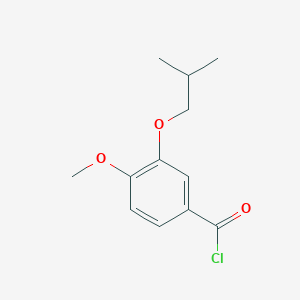
2,2-Dimethyl-N-((1-methyl-1H-pyrazol-3-yl)methyl)thietan-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethyl-N-((1-methyl-1H-pyrazol-3-yl)methyl)thietan-3-amine is a complex organic compound featuring a thietane ring, a pyrazole moiety, and a dimethylamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-N-((1-methyl-1H-pyrazol-3-yl)methyl)thietan-3-amine typically involves multi-step organic reactionsThe reaction conditions often involve the use of polar solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dimethyl-N-((1-methyl-1H-pyrazol-3-yl)methyl)thietan-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrazole moiety, using reagents like alkyl halides[][3].
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Applications De Recherche Scientifique
2,2-Dimethyl-N-((1-methyl-1H-pyrazol-3-yl)methyl)thietan-3-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anti-inflammatory properties.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or mechanical properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.
Mécanisme D'action
The mechanism of action of 2,2-Dimethyl-N-((1-methyl-1H-pyrazol-3-yl)methyl)thietan-3-amine involves its interaction with specific molecular targets. The pyrazole moiety can bind to enzyme active sites, inhibiting their activity. The thietane ring may interact with cellular membranes, affecting their integrity and function. These interactions can lead to various biological effects, such as antimicrobial activity or modulation of inflammatory pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Dimethyl-N-((1H-pyrazol-3-yl)methyl)thietan-3-amine: Lacks the methyl group on the pyrazole ring.
2,2-Dimethyl-N-((1-methyl-1H-pyrazol-3-yl)methyl)thietan-2-amine: The position of the thietane ring is different.
2,2-Dimethyl-N-((1-methyl-1H-pyrazol-3-yl)methyl)thiolan-3-amine: Contains a thiolane ring instead of a thietane ring.
Uniqueness
The uniqueness of 2,2-Dimethyl-N-((1-methyl-1H-pyrazol-3-yl)methyl)thietan-3-amine lies in its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C10H17N3S |
|---|---|
Poids moléculaire |
211.33 g/mol |
Nom IUPAC |
2,2-dimethyl-N-[(1-methylpyrazol-3-yl)methyl]thietan-3-amine |
InChI |
InChI=1S/C10H17N3S/c1-10(2)9(7-14-10)11-6-8-4-5-13(3)12-8/h4-5,9,11H,6-7H2,1-3H3 |
Clé InChI |
ZQFONNSWIPFYJG-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(CS1)NCC2=NN(C=C2)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(3-Chloro-4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B12990844.png)


![O6-benzyl O7-ethyl (7S)-2,2-difluoro-6-azaspiro[3.4]octane-6,7-dicarboxylate](/img/structure/B12990854.png)
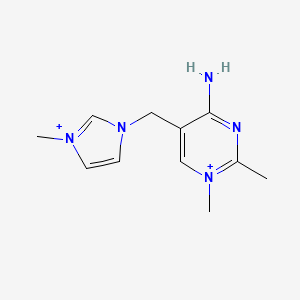

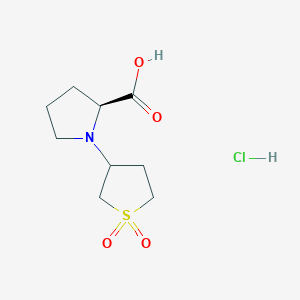
![2-(Piperidin-3-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B12990885.png)
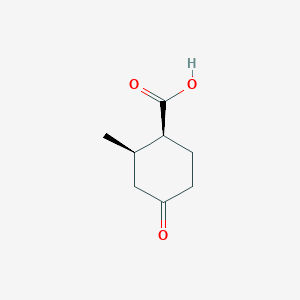
![Methyl (R)-2-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-8-carboxylate](/img/structure/B12990898.png)
